molecular formula C9H9BrO2 B057263 2-(3-Bromophenyl)propanoic acid CAS No. 53086-52-5

2-(3-Bromophenyl)propanoic acid

Cat. No.: B057263
CAS No.: 53086-52-5
M. Wt: 229.07 g/mol
InChI Key: QLHMQZFTSIHQIT-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) is a brominated aromatic carboxylic acid with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Structurally, it consists of a propanoic acid backbone substituted at the β-position with a 3-bromophenyl group. This compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive carboxyl group and bromine atom, which facilitate further functionalization.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

a) Positional Isomers

  • 3-(3-Bromophenyl)propanoic acid (CAS 42287-90-1): A positional isomer with the bromine retained at the 3-position but lacking the methyl group. Molecular weight: 229.07 g/mol .
  • 4-(3-Bromophenyl)butanoic acid (CAS 899350-32-4): Extends the carbon chain by one methylene unit, increasing lipophilicity. Molecular weight: 243.07 g/mol .

b) Halogen Variations

  • 3-(3-Bromo-2-fluorophenyl)propanoic acid (CAS 1261814-91-8): Incorporates fluorine at the 2-position, enhancing electronic effects for nucleophilic substitutions. Molecular weight: 247.06 g/mol .
  • Molecular weight: 307.97 g/mol .

c) Functional Group Modifications

  • (R)-2-Amino-3-(3-bromophenyl)propanoic acid (CAS 99295-78-0): Amino substitution at the α-position enables peptide coupling. Molecular weight: 244.09 g/mol .
  • 3-(3-Bromophenyl)-3-oxopropanoic acid (CAS 1000556-86-4): Ketone group introduces conjugation, altering acidity (pKa ~2.8). Molecular weight: 243.05 g/mol .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, F): Increase acidity of the carboxyl group (e.g., 3-(3-Bromo-2-fluorophenyl)propanoic acid, pKa ~2.5) .
  • Extended Aliphatic Chains: Improve membrane permeability (e.g., 4-(3-Bromophenyl)butanoic acid) .

Biological Activity

2-(3-Bromophenyl)propanoic acid, also known as (R)-2-(3-bromophenyl)propanoic acid, is a chiral compound with significant implications in medicinal chemistry. Its molecular formula is C10H11BrO2, and it has a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom in the meta position of the phenyl ring enhances its biological activity and reactivity, making it a candidate for various pharmacological applications, particularly in anti-inflammatory and analgesic drug development.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to modulate pain pathways, suggesting its potential utility in treating conditions characterized by inflammation and pain. Studies indicate that this compound interacts with various biological receptors involved in pain perception, influencing inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. Interaction studies have revealed that it may influence cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaSimilarity Index
3-(3-Bromophenyl)propionic acidC10H11BrO21.00
4-(3-Bromophenyl)butanoic acidC11H13BrO20.98
3-(4-Bromophenyl)propanoic acidC10H11BrO20.98
3-(2-Bromophenyl)propionic acidC10H11BrO20.98
3-(3,5-Dibromophenyl)propanoic acidC10H10Br2O21.00

This table illustrates the structural similarities between this compound and other brominated compounds, highlighting its unique features that contribute to its biological activity.

Case Studies

  • Anti-inflammatory Efficacy : A study published in International Journal of Molecular Sciences investigated the anti-inflammatory effects of various brominated compounds, including this compound. The findings indicated significant reductions in inflammatory markers in vitro, supporting its potential as a therapeutic agent for inflammatory diseases .
  • Pain Modulation : Another research effort focused on the analgesic properties of this compound, demonstrating its effectiveness in reducing pain responses in animal models. The study suggested that the compound's mechanism involves modulation of pain receptors, providing a basis for its use in pain management therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromophenyl)propanoic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves electrophilic bromination of phenylpropanoic acid derivatives. For example, bromine (Br₂) or N-bromosuccinimide (NBS) can be used with a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the meta-position of the phenyl ring. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using 3-bromophenylboronic acid precursors and propanoic acid derivatives may be employed. Key parameters include catalyst loading (e.g., 1–5 mol% Pd for couplings), solvent polarity (THF or DMF), and temperature control (60–120°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography improves purity .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • X-ray crystallography resolves the spatial arrangement of the bromophenyl and propanoic acid groups, revealing dihedral angles between the aromatic ring and carboxyl group (e.g., 78.4° observed in analogs) .
  • NMR spectroscopy (¹H/¹³C) identifies chemical shifts for the bromophenyl protons (δ 7.2–7.8 ppm) and the propanoic acid moiety (δ 2.5–3.5 ppm).
  • Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 229.07 (M+H⁺).
  • FT-IR detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated or oxidized derivatives?

  • Methodological Answer :

  • Catalyst Screening : Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination in coupling reactions.
  • Solvent Control : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination selectivity, reducing ortho/para isomers.
  • Temperature Gradients : Lower reaction temperatures (e.g., 0–25°C) during bromination reduce radical side reactions.
  • Additives : Ascorbic acid or Zn dust can reduce Pd(II) to Pd(0), improving catalytic efficiency and reducing bromine displacement byproducts .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?

  • Methodological Answer :

  • Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., debrominated analogs or dimerization products).
  • Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria in the propanoic acid chain) causing peak splitting.
  • Isotopic Labeling : Introduce ¹³C or ²H labels to track unexpected couplings or confirm assignment ambiguities.
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing hotspots that cause decomposition.
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress in real time.
  • Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/hexane) for high-yield recrystallization (>95% purity).
  • Waste Mitigation : Recover bromine via distillation or ion-exchange resins to improve sustainability .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer :

  • Pharmaceutical Intermediates : The bromine atom serves as a handle for further functionalization (e.g., Suzuki couplings to introduce aryl groups for kinase inhibitors).
  • Peptide Mimetics : The propanoic acid backbone can be amidated to create β-amino acid derivatives for protease-resistant peptides.
  • Enzyme Probes : Fluorescent tags or photoaffinity labels can be attached to study enzyme-substrate interactions (e.g., carboxylase binding pockets) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for bromine displacement reactions (e.g., SNAr) to predict regioselectivity.
  • Docking Studies : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina to guide drug design.
  • QSAR Analysis : Correlate electronic parameters (Hammett σ⁺) with antibacterial activity in derivatives .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
  • Spill Management : Absorb spills with vermiculite and store in sealed containers for incineration.
  • Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent degradation .

Properties

IUPAC Name

2-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHMQZFTSIHQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510151
Record name 2-(3-Bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53086-52-5
Record name 3-Bromo-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53086-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of LDA in THF/n-heptane/ethylbenzene (1.8M, 23.25 mL, 41.85 mmol) is cooled down to −78° C. and added a solution of 3-bromophenylacetic acid [3 g, 13.95 mmol, Intermediate (68)] in THF (7 mL) dropwise over 15 minutes. The mixture is stirred for 1 h at −78° C. and treated dropwise with methyl iodide (6.34 g, 44.64 mmol) over 15 minutes. The reaction mixture is warmed up to room temperature and after stirring overnight, the mixture is quenched with 2N hydrochloric acid and concentrated to remove THF. The residue is diluted with ether, washed twice with 2 N hydrochloric acid (20 mL) and extracted twice with 10% sodium hydroxide (20 mL). The combined sodium hydroxide extracts are acidified with 6 N hydrochloric acid to pH=1 and extracted three times with ether (50 mL). Combined organic extracts are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-propionic acid [3 g, 100%, Intermediate (69)] as a solid, which is used without further purification. LC/MS: 229 (M+H).
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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (0.97 g, 9.6 mmol) in THF (20 mL) at room temperature was added n-butyl lithium (2.5 N in hexane, 4 mL, 10 mmol) and the resulting solution was stirred at room temperature for 15 minutes. To above solution was added a solution of 3-bromophenylacetic acid (1.0 g, 4.6 mmol) in THF (10 mL) dropwise at room temperature and the stirring was continued for another 15 minutes. Methyl iodide (1.49 g, 10.5 mmol) was added and the resulting mixture was stirred at room temperature for 15 minutes. Satuated sodium chloride (30 mL) was added and the aqueous phase was adjusted to pH 5 by addition of hydrochloric acid (1 N). The resulting mixture was extracted with ethyl acetate (20 mL×3) and the combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel using a gradient of formic acid and methanol in dichloromethane to afford 2-(3-bromo-phenyl)-propionic acid (890 mg, 84%) as a white solid. MS: m/z 229 (M+H+).
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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